n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol
CAS No.: 148587-12-6
Cat. No.: VC0176701
Molecular Formula: C5H3D9O
Molecular Weight: 97.203636
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 148587-12-6 |
---|---|
Molecular Formula | C5H3D9O |
Molecular Weight | 97.203636 |
IUPAC Name | 1,1,2,2,3,3,4,4,5-nonadeuteriopentan-1-ol |
Standard InChI | InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D,2D2,3D2,4D2,5D2 |
SMILES | CCCCCO |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol is systematically named 1,1,2,2,3,3,4,4,5-nonadeuteriopentan-1-ol, reflecting the substitution pattern of deuterium atoms. Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 148587-12-6 |
Molecular Formula | C5H3D9O |
Molecular Weight | 97.20 g/mol |
SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO |
InChI Key | AMQJEAYHLZJPGS-LOFGRQECSA-N |
Isotopic Purity | ≥98 atom % D |
Boiling Point | ~137–140°C (estimated) |
Density | 0.89–0.91 g/cm³ (approximate) |
The deuterium substitution significantly lowers the vibrational frequencies of C–D bonds compared to C–H bonds, which is critical for minimizing interference in mass spectrometric analyses .
Spectroscopic Data
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NMR: Deuterium incorporation eliminates signals for protons at positions 2–5, simplifying spectral interpretation. The remaining –CH2OH group exhibits a triplet near δ 3.6 ppm (¹H NMR) and a corresponding ¹³C signal at δ 62 ppm .
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IR: Stretching vibrations for O–H (3300 cm⁻¹) and C–D (2100–2200 cm⁻¹) are dominant .
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Mass Spectrometry: The molecular ion ([M]+) appears at m/z 97.20, with fragmentation patterns distinct from non-deuterated 1-pentanol, aiding in differentiation .
Supplier | Purity | Packaging | Price Range (5 mg) |
---|---|---|---|
LGC Standards | 98 atom % D | Neat | $450–$600 |
Toronto Research Chemicals | 98% chemical purity | 5–10 mg vials | $300–$500 |
CymitQuimica | ≥95% | Liquid | €94–€119 |
Products are classified as "for research use only," with handling restrictions due to flammability (flash point: ~11°C) .
Applications in Analytical Chemistry
Isotope Dilution Mass Spectrometry (IDMS)
This compound serves as a stable isotope-labeled internal standard (SIL-IS) for quantifying trace analytes in complex matrices. For example:
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Food Safety: Quantification of dihydroxybenzenes in coffee beverages with limits of detection (LOD) as low as 9 nmol/L .
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Environmental Analysis: Measurement of alkylphenols in wastewater using liquid chromatography-tandem MS (LC-MS/MS), achieving recovery rates of 97–103% .
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Clinical Toxicology: Hepcidin-25 quantification in serum with a dynamic range of 0.5–40 µg/L, addressing challenges posed by matrix effects .
Metabolic Studies
Deuterated alcohols are utilized in kinetic isotope effect (KIE) studies to probe enzymatic mechanisms. For instance, the metabolism of n-pentanol-d9 by alcohol dehydrogenase exhibits a KIE of 2.5–3.0, indicating rate-limiting hydrogen transfer .
Analytical Methodologies
Sample Preparation
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Liquid-Liquid Extraction (LLE): Ethyl acetate/diethyl ether mixtures efficiently isolate the compound from aqueous matrices .
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Solid-Phase Extraction (SPE): Phenylboronic acid cartridges selectively retain dihydroxybenzenes, with deuterated internal standards correcting for recovery losses .
Chromatographic Conditions
Parameter | Value |
---|---|
Column | C18 (50 × 2.1 mm, 2.6 µm) |
Mobile Phase | Methanol/water (70:30, v/v) |
Flow Rate | 0.3 mL/min |
Retention Time | 4.2 min |
Ionization Mode | Electrospray (ESI+) |
MRM Transitions | 97.20 → 45.1 (quantifier), 97.20 → 59.1 (qualifier) |
These parameters ensure baseline separation from non-deuterated analogs and matrix interferences .
Research Frontiers
Environmental Fate Studies
Recent work explores the photodegradation kinetics of deuterated alcohols in aquatic systems. Under UV irradiation, n-pentyl-d9 alcohol exhibits a half-life of 12–15 hours, compared to 8–10 hours for the non-deuterated form, due to isotopic mass effects .
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